3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid
Description
Chemical Identity and Structural Overview
3-(Benzo[d]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid (molecular formula: C₁₈H₁₇NO₇ , molecular weight: 359.3 g/mol ) is a non-proteinogenic α-amino acid derivative. Its structure comprises three distinct moieties:
- A benzo[d]dioxol-5-yl group (methylenedioxyphenyl), which confers aromaticity and potential bioactivity.
- A benzyloxycarbonyl (Cbz) protecting group attached to the α-amino position, a hallmark of Bergmann-Zervas peptide synthesis.
- A 3-hydroxypropanoic acid backbone, resembling serine but with a hydroxyl group at the β-carbon.
The stereochemistry of the molecule is critical, with the hydroxyl and benzo[d]dioxol-5-yl groups likely adopting specific configurations (e.g., 2R,3S or 2S,3R) that influence its reactivity and biological interactions. Computational models from PubChem (CID 13291945) confirm the planar aromatic system and hydrogen-bonding capacity of the hydroxy and carbonyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇NO₇ |
| Molecular Weight | 359.3 g/mol |
| IUPAC Name | 3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid |
| Key Functional Groups | Cbz-protected amine, β-hydroxy acid, methylenedioxyphenyl |
Historical Context of Benzyloxycarbonyl-Protected Amino Acids
The development of benzyloxycarbonyl (Cbz) protecting groups by Max Bergmann and Leonidas Zervas in the 1930s revolutionized peptide synthesis. Prior to their work, uncontrolled polymerization and racemization hindered the systematic assembly of amino acids. The Cbz group, introduced via benzyl chloroformate (Cbz-Cl), allowed for:
- Selective amine protection : The Cbz group masks the nucleophilic amine during coupling reactions, preventing unwanted side reactions.
- Mild deprotection : Catalytic hydrogenolysis cleaves the Cbz group under neutral conditions, preserving acid-sensitive functional groups.
This compound exemplifies the enduring utility of Cbz chemistry, combining Zervas’ foundational work with modern adaptations for complex amino acid derivatives.
Significance in Organic Chemistry and Biochemistry
As a Cbz-protected β-hydroxy-α-amino acid, this compound serves dual roles:
- Peptide Synthesis Intermediate : The Cbz group enables sequential peptide chain elongation, while the β-hydroxyl group offers a site for post-translational modifications or cyclization.
- Chiral Building Block : The stereogenic centers at C2 and C3 make it valuable for synthesizing enantiomerically pure compounds, such as β-lactams or glycosidase inhibitors.
In biochemical studies, methylenedioxyphenyl moieties (as in the benzo[d]dioxol-5-yl group) are associated with enzyme inhibition, particularly in cytochrome P450 and monooxygenase systems. This suggests potential applications in prodrug design or metabolic studies.
Relationship to Serine Derivatives and Natural Amino Acids
Structurally, this compound is a serine analog with two modifications:
- Replacement of serine’s hydroxymethyl (-CH₂OH) group with a benzo[d]dioxol-5-yl moiety.
- Cbz protection of the α-amino group instead of the native protonation state found in proteins.
Such derivatives are pivotal in studying:
- Hydrogen-bonding networks : The β-hydroxyl group mimics serine’s role in enzyme active sites (e.g., proteases).
- Membrane permeability : The lipophilic benzo[d]dioxol-5-yl group enhances cellular uptake compared to polar natural amino acids.
Notably, related compounds like (2R,3S)-2-amino-3-(benzo[d]dioxol-5-yl)-3-hydroxypropanoic acid exhibit bioactive properties, underscoring the pharmacological potential of this structural class.
Nomenclature Systems and Structural Classification
The compound’s nomenclature adheres to IUPAC guidelines:
- Root name : Propanoic acid (three-carbon chain with a carboxylic acid).
- Substituents :
Alternative naming systems include:
- Biochemical shorthand : Cbz-Ser(1,3-benzodioxol-5-yl)-OH, emphasizing its relationship to serine.
- CAS registry : 88282-10-4.
Structurally, it belongs to:
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c20-16(12-6-7-13-14(8-12)26-10-25-13)15(17(21)22)19-18(23)24-9-11-4-2-1-3-5-11/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFXRWNRHDASFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535082 | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88282-10-4 | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthetic Approaches
Formation of the Benzo[d]dioxole Moiety
The benzo[d]dioxole ring is typically synthesized via acid-catalyzed cyclization of catechol derivatives. Key steps include:
- Reagents : Catechol derivatives (e.g., sesamol or 3,4-dihydroxybenzaldehyde) react with formaldehyde or dichloromethane under acidic conditions (H₂SO₄ or HCl).
- Conditions : Reactions proceed at 60–80°C for 4–6 hours, yielding the bicyclic structure with >85% purity.
Table 1: Cyclization Conditions for Benzo[d]dioxole Formation
| Starting Material | Reagent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3,4-Dihydroxybenzaldehyde | CH₂O | H₂SO₄ | 70 | 88 |
| Sesamol | CH₂Cl₂ | HCl | 60 | 92 |
Introduction of the Benzyloxycarbonyl (Cbz) Group
The Cbz group is introduced via carbamate formation :
Construction of the Hydroxypropanoic Acid Backbone
The hydroxypropanoic acid moiety is formed through stereoselective aldol reactions or epoxide ring-opening :
- Aldol Route : Glycidol derivatives react with benzo[d]dioxole-containing aldehydes under basic conditions (e.g., L-proline catalysis) to achieve enantiomeric excess >90%.
- Epoxide Route : Epichlorohydrin reacts with the amine-Cbz intermediate in aqueous NaOH, followed by acid hydrolysis to yield the carboxylic acid.
Table 2: Comparison of Hydroxypropanoic Acid Synthesis Routes
| Method | Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| Aldol Reaction | L-Proline | THF | 82 | 92 |
| Epoxide Ring-Opening | NaOH | H₂O/EtOH | 78 | – |
Alternative Synthetic Strategies
Enzymatic Approaches
Lipase-catalyzed resolutions enable enantioselective synthesis:
Industrial-Scale Production
Process Intensification
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Key Methods
| Method | Advantages | Limitations |
|---|---|---|
| Multi-Step Classical | High purity (98%) | Long reaction times (48+ hours) |
| Enzymatic Resolution | Excellent stereocontrol (ee >98%) | Low yields (50–60%) |
| Microwave-Assisted | Rapid synthesis (≤6 hours) | High equipment costs |
Quality Control and Characterization
Analytical Techniques
Stability Considerations
- Storage : –20°C under nitrogen atmosphere prevents hydrolysis of the Cbz group.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid with structurally related compounds from the evidence, focusing on protecting groups, substituents, and physicochemical properties.
Key Structural and Functional Comparisons:
Protecting Groups :
- The target compound uses a benzyloxycarbonyl (Z) group, which contrasts with Fmoc (UV-labile) in and Boc (acid-labile) in . Z-group removal requires harsher conditions (e.g., H₂/Pd), limiting its use in acid-sensitive syntheses .
- Fluorinated analogs (e.g., ) retain the Z-group but replace the hydroxy with trifluoromethyl, enhancing metabolic resistance.
Substituent Effects :
- The 3-hydroxy group in the target compound introduces stereochemical complexity (R/S configuration), absent in shorter-chain analogs like .
- Benzo[d][1,3]dioxol-5-yl is conserved across most analogs, underscoring its role in π-π stacking and receptor binding .
Synthetic Utility :
- Fmoc variants (e.g., ) are preferred in automated peptide synthesis due to mild deprotection (piperidine), whereas the target compound’s Z-group may require orthogonal protection strategies .
- Low yields in related compounds (e.g., 13.7–24.8% in ) suggest challenges in synthesizing bulky benzo[d][1,3]dioxol derivatives.
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antioxidant activity. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxol moiety, which is known for its pharmacological properties. The presence of the benzyloxycarbonyl group and the hydroxypropanoic acid structure suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives of benzodioxole, including compounds structurally related to the target compound, exhibit significant anticancer properties. For instance:
- Compound 2a , a derivative closely related to our compound, demonstrated potent anticancer activity against the Hep3B liver cancer cell line. It induced cell cycle arrest in the G2-M phase, with an IC50 value comparable to doxorubicin (7.4%) .
- In a study examining various benzodioxole derivatives, compounds with amide linkages showed enhanced cytotoxicity against Hep3B cells, suggesting that modifications in the molecular structure can significantly influence biological activity .
The anticancer mechanisms of these compounds often involve:
- Inhibition of EGFR (Epidermal Growth Factor Receptor) : Studies have shown that certain derivatives inhibit EGFR, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with these compounds leads to increased apoptosis in cancer cells, as indicated by annexin V-FITC assays.
- Cell Cycle Analysis : Compounds have been shown to alter cell cycle distribution significantly, particularly reducing the fraction of cells in the G1 phase while increasing those in G2-M .
Antioxidant Activity
The antioxidant potential of benzodioxole derivatives has also been explored:
- The DPPH assay demonstrated that certain compounds possess notable antioxidant activity, with IC50 values indicating their effectiveness compared to well-known antioxidants like Trolox .
Comparative Antioxidant Activity Table
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| Trolox | 7.72 | Standard antioxidant |
| Compound 2a | 39.85 | Moderate antioxidant |
| Compound 2b | 79.95 | Lower antioxidant activity |
Case Studies
- Hep3B Cell Line Study : In experiments involving Hep3B cells treated with compound 2a, significant reductions in α-fetoprotein secretion were observed, indicating a decrease in tumor marker levels alongside cytotoxic effects .
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to key proteins involved in cancer progression, further supporting its potential as an anticancer agent .
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the benzodioxole ring (δ 5.9–6.8 ppm for aromatic protons) and the benzyloxycarbonyl group (δ 5.1–5.3 ppm for CHPh) .
- Infrared (IR) Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm) from the carbamate and carboxylic acid groups .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) and resolve impurities from incomplete coupling reactions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular formula (CHNO) and exact mass (383.11 g/mol) .
Basic: What synthetic strategies are reported for introducing the benzyloxycarbonyl (Cbz) protecting group?
Answer:
- Stepwise Coupling: React the amino-hydroxypropanoic acid intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO) in THF/water (1:1) at 0°C to 25°C .
- Activation Reagents: Use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to activate the carboxylic acid for coupling with amines .
- Purification: Isolate the product via acid-base extraction (10% NaHCO wash to remove unreacted reagents) followed by column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can stereochemical control at the 3-hydroxy position be achieved during synthesis?
Answer:
- Chiral Auxiliaries: Use (R)- or (S)-glyceraldehyde derivatives to set the stereochemistry during propanoic acid backbone assembly .
- Asymmetric Catalysis: Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution for enantioselective hydroxylation .
- Crystallization-Induced Diastereomer Resolution: Co-crystallize racemic mixtures with chiral resolving agents (e.g., cinchona alkaloids) to isolate the desired enantiomer .
Advanced: What are the key challenges in optimizing reaction yields for this compound?
Answer:
- Competitive Side Reactions: Hydrolysis of the Cbz group under acidic conditions can occur; maintain pH > 7 during aqueous workups .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but may promote racemization; use low temperatures (0–5°C) to minimize this .
- Impurity Profile: Common impurities include deprotected amines (due to incomplete Cbz coupling) and dimerized byproducts. Monitor via LC-MS and optimize reaction stoichiometry (1.2:1 Cbz-Cl:amine ratio) .
Advanced: How does the benzodioxole moiety influence metabolic stability in biological assays?
Answer:
- Cytochrome P450 Inhibition: The benzodioxole ring can act as a mechanism-based inhibitor of CYP3A4, potentially altering pharmacokinetic profiles. Assess using liver microsomal assays .
- Phase II Metabolism: The hydroxyl group at position 3 may undergo glucuronidation. Evaluate stability in human hepatocyte models with UDP-glucuronosyltransferase cofactors .
- Structural Analogues: Compare with 3-(4-benzyloxyphenyl)propionic acid derivatives, which show reduced first-pass metabolism due to steric hindrance from the benzyl group .
Advanced: What computational methods support the design of derivatives with enhanced bioactivity?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases). The Cbz group shows high affinity for hydrophobic binding pockets .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the benzodioxole ring) with IC values in enzyme inhibition assays .
- Metabolite Prediction: Software like MetaSite predicts major metabolites, guiding structural modifications to block oxidative pathways (e.g., fluorination at vulnerable positions) .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as Category 2 skin/eye irritant) .
- Ventilation: Use fume hoods to avoid inhalation of dust/particulates (respiratory toxicity Category 3) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .
Advanced: How can conflicting NMR data for diastereomers be resolved?
Answer:
- NOESY Experiments: Detect spatial proximity between the 3-hydroxy proton and benzodioxole aromatic protons to confirm relative configuration .
- Chiral Derivatization: Convert the compound to diastereomeric esters with Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) and compare H NMR shifts .
- X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction, leveraging heavy atoms (e.g., bromine) introduced via co-crystallization .
Table: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 383.11 g/mol | |
| logP (Predicted) | 2.3 ± 0.6 | |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | |
| Melting Point | 119–123°C (decomposes) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
